

1-(3-Hydroxy-1-adamantyl)azepan-2-one: Synthesis, Evolution, and Process Optimization

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Compound of Interest

Compound Name: 1-(3-Hydroxy-1-adamantyl)azepan-2-one
CAS No.: 1134899-21-0
Cat. No.: B1440444

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Executive Summary & Compound Significance

1-(3-Hydroxy-1-adamantyl)azepan-2-one (CAS: 1134899-21-0) represents a specialized pharmacophore primarily utilized in the development of 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors. This enzyme is a critical target for treating metabolic syndrome, type 2 diabetes, and obesity because it converts cortisone to the active glucocorticoid cortisol.

The adamantyl-azepan-2-one scaffold combines the lipophilic, space-filling adamantane cage—crucial for occupying the hydrophobic pocket of the 11

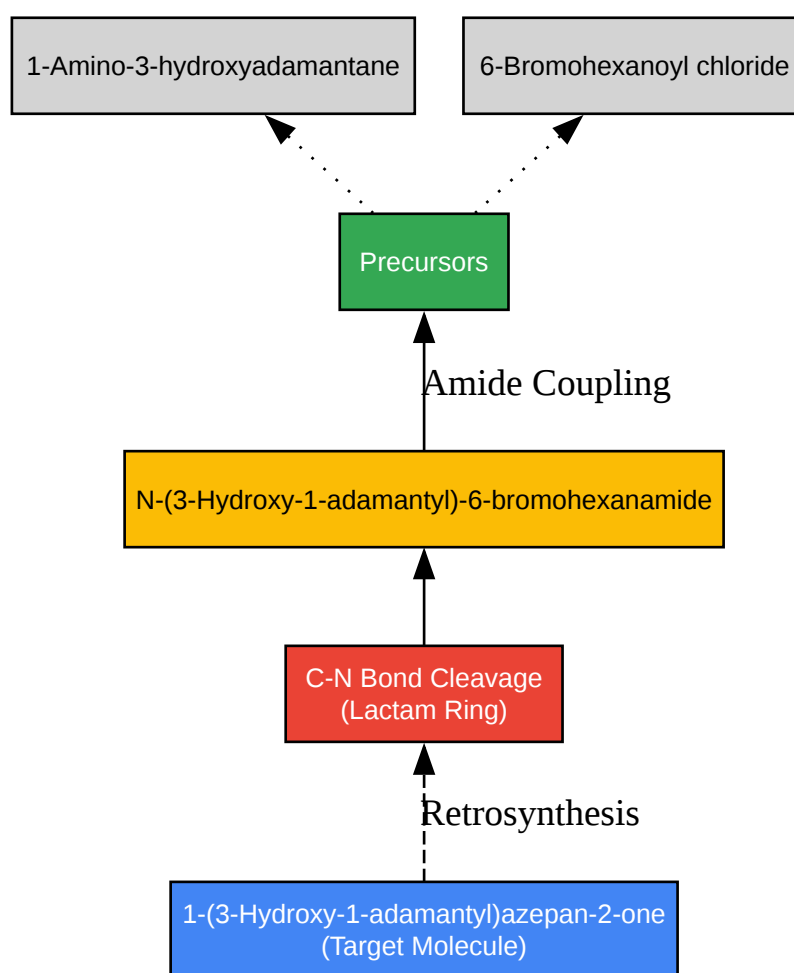
-HSD1 active site—with a polar lactam ring (azepan-2-one) that often engages in hydrogen bonding with the catalytic triad (Ser-Tyr-Lys). The C3-hydroxyl group on the adamantane core modulates solubility and metabolic stability, reducing the high lipophilicity typically associated with adamantane derivatives.

This guide analyzes the evolution of its synthesis from early stoichiometric approaches to modern convergent strategies, providing validated protocols and mechanistic insights.

Retrosynthetic Analysis

The structural complexity of **1-(3-Hydroxy-1-adamantyl)azepan-2-one** suggests two primary disconnections. The most robust route relies on the formation of the C–N bond between the adamantyl amine and the acyclic precursor of the lactam ring, followed by cyclization.

DOT Diagram: Retrosynthetic Logic



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Figure 1: Retrosynthetic breakdown revealing the convergent coupling of an adamantyl amine with a bifunctional acyl chloride.

Chronological Review of Synthetic Strategies

Generation 1: The "Direct Alkylation" Approach (Early 2000s)

Early attempts to synthesize N-adamantyl lactams often involved the direct alkylation of azepan-2-one (caprolactam) with 1-bromoadamantane derivatives.

- Mechanism: S_N1
 - 1-type substitution at the tertiary adamantyl carbon.
- Drawbacks:
 - Steric Hindrance: The bulky adamantyl group makes nucleophilic attack by the lactam nitrogen sluggish.
 - Elimination Byproducts: High temperatures required for the reaction often led to dehydrohalogenation of the adamantyl bromide.
 - Poor Yields: Typically <30%.

Generation 2: The "Convergent Stepwise" Route (Standard Protocol)

The field shifted to a stepwise approach where the adamantyl amine is first acylated with a linear

-haloacyl chloride, followed by base-mediated intramolecular cyclization. This remains the industry standard for gram-to-kilogram scale synthesis.

Key Advantages:

- Regiocontrol: The amide bond is formed under mild conditions.
- Scalability: Avoids high-pressure reactors.
- Versatility: Allows for the introduction of the hydroxyl group either before (using 3-hydroxy-1-aminoadamantane) or after (via late-stage oxidation) the coupling.

Generation 3: Late-Stage Biocatalytic Oxidation

Recent green chemistry initiatives have explored using cytochrome P450 monooxygenases or microbial fermentation (e.g., *Streptomyces* sp.) to selectively hydroxylate N-(1-adamantyl)azepan-2-one at the C3 position. While highly selective, this method is currently less common for bulk synthesis due to the cost of enzyme engineering.

Detailed Experimental Protocol (Generation 2)

This protocol describes the synthesis starting from 1-Amino-3-hydroxyadamantane (memantine derivative) and 6-Bromohexanoyl chloride.

Phase 1: Acylation

Objective: Synthesis of N-(3-hydroxy-1-adamantyl)-6-bromohexanamide.

- Reagents:
 - 1-Amino-3-hydroxyadamantane (1.0 eq)
 - 6-Bromohexanoyl chloride (1.1 eq)
 - Triethylamine (TEA) (1.5 eq)
 - Dichloromethane (DCM) (anhydrous)
- Procedure:
 - Dissolve 1-Amino-3-hydroxyadamantane in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.^[1]
 - Add TEA dropwise to scavenge the HCl generated.
 - Slowly add 6-Bromohexanoyl chloride (dissolved in DCM) over 30 minutes to control the exotherm.
 - Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
 - Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of the amine.

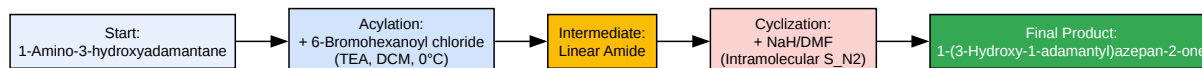
- Workup: Wash with 1N HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.
- Yield: Typically 85–92% (White solid).

Phase 2: Intramolecular Cyclization

Objective: Ring closure to form the azepan-2-one core.

- Reagents:
 - Intermediate from Phase 1 (1.0 eq)
 - Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Potassium tert-butoxide (KOtBu)
 - Tetrahydrofuran (THF) or DMF (anhydrous)
- Procedure:
 - Suspend NaH in anhydrous THF/DMF at 0°C under nitrogen.
 - Add the Phase 1 amide (dissolved in THF) dropwise. Caution: Hydrogen gas evolution.
 - Stir at 0°C for 30 minutes, then heat to 50–60°C for 3–6 hours.
 - Mechanism: The base deprotonates the amide nitrogen, creating a nucleophile that attacks the terminal carbon bearing the bromine, displacing it (intramolecular S_N2).
 - Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Wash organic layer with water (to remove DMF) and brine.
 - Purification: Recrystallization from EtOAc/Heptane or column chromatography.
 - Yield: 75–85%.

DOT Diagram: Synthesis Workflow



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Figure 2: Step-by-step reaction workflow for the convergent synthesis.

Comparative Data Analysis

The following table summarizes the efficiency of different synthetic routes based on literature precedents for adamantyl-lactams.

Parameter	Method A: Direct Alkylation	Method B: Convergent (Recommended)	Method C: Late-Stage Oxidation
Starting Materials	1-Bromoadamantane + Azepan-2-one	1-Amino-3-hydroxyadamantane + 6-Bromohexanoyl Cl	N-(1-Adamantyl)azepan-2-one
Key Reagent	Ag O or Lewis Acid	NaH or KOtBu	HNO /H SO or Biocatalyst
Step Count	1 (Low Yield)	2 (High Yield)	2 (Variable Yield)
Overall Yield	15–25%	60–75%	40–55%
Purification	Difficult (Isomer separation)	Easy (Crystallization)	Moderate (Isomer separation)
Scalability	Poor	Excellent	Moderate

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profile

- O-Alkylation vs. N-Alkylation: During the cyclization step, the amide oxygen can compete as a nucleophile, leading to an imidate ester (O-alkylation).
 - Control: Use a polar aprotic solvent like DMF and a "hard" cation base (NaH) to favor N-alkylation.
- Elimination: The 6-bromohexanoyl chain can undergo elimination to form a vinyl amide if the base concentration is too high or temperature is excessive.

Analytical Validation

- ¹H NMR (DMSO-d₆): Look for the multiplet of the azepan-2-one ring protons (1.5–2.5 ppm) and the characteristic broad singlets of the adamantane cage (1.6–2.2 ppm). The hydroxyl proton typically appears as a singlet around 4.5 ppm (exchangeable).
- Mass Spectrometry: ESI+ should show

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